![molecular formula C28H29NO3 B420880 (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-{4'-OCTYL-[1,1'-BIPHENYL]-4-YL}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B420880.png)
(4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-{4'-OCTYL-[1,1'-BIPHENYL]-4-YL}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-furylmethylene)-2-(4’-octyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furylmethylene)-2-(4’-octyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one typically involves the condensation of a furylmethylene precursor with a biphenyl derivative under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furylmethylene group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the oxazole ring or the biphenyl moiety, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethylene oxides, while reduction could produce biphenyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, oxazole derivatives are studied for their potential as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on their efficacy in treating diseases and their mechanism of action at the molecular level.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 4-(2-furylmethylene)-2-(4’-octyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: A simpler analog with a phenyl group instead of the biphenyl moiety.
4-(2-furylmethylene)-2-(4’-methyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one: A similar compound with a methyl group on the biphenyl ring.
4-(2-furylmethylene)-2-(4’-ethyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one: An analog with an ethyl group on the biphenyl ring.
Uniqueness
The uniqueness of 4-(2-furylmethylene)-2-(4’-octyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the octyl group on the biphenyl ring can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C28H29NO3 |
|---|---|
Molecular Weight |
427.5g/mol |
IUPAC Name |
(4Z)-4-(furan-2-ylmethylidene)-2-[4-(4-octylphenyl)phenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C28H29NO3/c1-2-3-4-5-6-7-9-21-11-13-22(14-12-21)23-15-17-24(18-16-23)27-29-26(28(30)32-27)20-25-10-8-19-31-25/h8,10-20H,2-7,9H2,1H3/b26-20- |
InChI Key |
MLVAAFTVDLTTCG-QOMWVZHYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC4=CC=CO4)C(=O)O3 |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=N/C(=C\C4=CC=CO4)/C(=O)O3 |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC4=CC=CO4)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


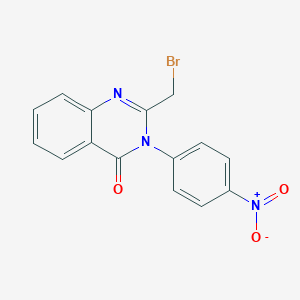
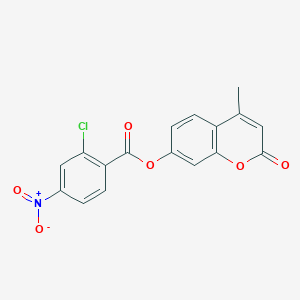
![1H-Pyrazol-5-amine, 4-[(2-bromo-5-nitrophenyl)azo]-3-methyl-1-propyl-](/img/structure/B420801.png)
![{2-[(2-Bromoethyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B420802.png)
![{5-Bromo-2-[(2-chlorobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B420803.png)
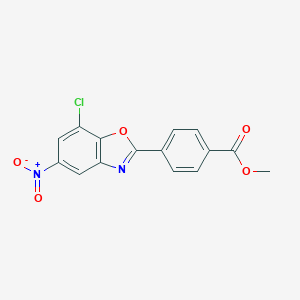
![6-({[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]imino}methyl)-2,3-dimethoxybenzoic acid](/img/structure/B420805.png)
![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B420808.png)
![2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B420809.png)
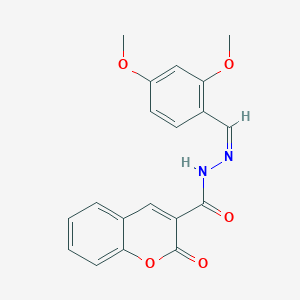

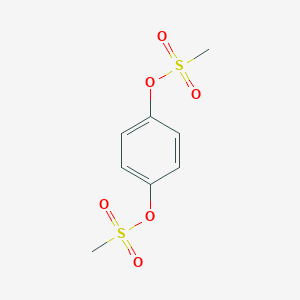
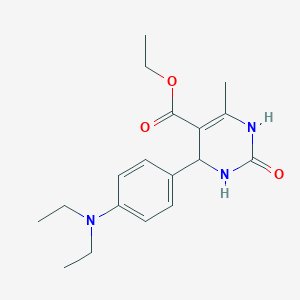
![2-cyclohexyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B420818.png)
